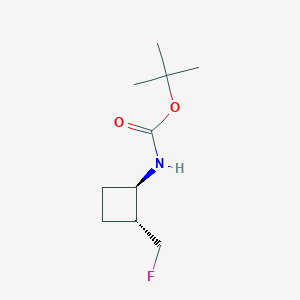

tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate

Description

tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate is a chiral carbamate derivative featuring a cyclobutyl scaffold with a fluoromethyl substituent and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally significant in asymmetric catalysis and pharmaceutical synthesis due to its stereochemical rigidity and the electronic influence of the fluorine atom.

Properties

Molecular Formula |

C10H18FNO2 |

|---|---|

Molecular Weight |

203.25 g/mol |

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate |

InChI |

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |

InChI Key |

IHHSXCLECNNDPN-JGVFFNPUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CF |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1CF |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Fluorination

- The cyclobutyl ring with a suitable leaving group or precursor at the 2-position (e.g., hydroxymethyl or halomethyl substituent) is prepared or commercially sourced.

- Fluorination is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) , Deoxo-Fluor , or XtalFluor-E , which convert hydroxymethyl or halomethyl groups into fluoromethyl groups with retention of stereochemistry.

- The stereochemistry (1R,2R) is controlled by starting from enantiomerically pure cyclobutyl amines or by stereoselective fluorination conditions.

Reaction Conditions

- Typical fluorination reactions are conducted in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (0 °C to room temperature) to minimize side reactions.

- Reaction times vary from 1 to 24 hours depending on reagent and scale.

Purification and Characterization

- After fluorination, the crude product is purified by silica gel chromatography using gradients of ethyl acetate and petroleum ether.

- Characterization includes ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy to confirm fluorine incorporation and stereochemistry.

Introduction of the tert-Butyl Carbamate Protecting Group

Carbamate Formation

- The fluoromethyl cyclobutyl amine intermediate is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate .

- This reaction installs the tert-butoxycarbonyl (Boc) protecting group on the amine nitrogen, yielding this compound.

Reaction Conditions

- The reaction is typically performed in anhydrous solvents like DCM or acetonitrile at 0 °C to room temperature.

- Reaction times range from 1 to 12 hours.

- The reaction progress is monitored by TLC or HPLC.

Purification

- The product is purified by flash chromatography or recrystallization.

- Purity is confirmed by HPLC, and structural confirmation by NMR and mass spectrometry.

Alternative Synthetic Routes

- Reductive amination of the corresponding cyclobutyl aldehyde with fluoromethyl amine derivatives followed by Boc protection can be an alternative.

- Chiral auxiliary or enzymatic resolution methods may be employed to obtain the desired stereochemistry if racemic mixtures are formed.

Data Tables and Research Outcomes from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorination | DAST, DCM, 0 °C to RT, 12 h | 70-85 | Retention of stereochemistry confirmed by ^19F NMR |

| Boc Protection | Boc2O, TEA, DCM, 0 °C to RT, 4 h | 80-95 | High purity (>98%) by HPLC |

| Purification | Silica gel chromatography, EtOAc/hexane gradient | - | Product isolated as white solid |

Research outcomes indicate that:

- The fluorination step is critical for stereochemical integrity; mild conditions favor retention of configuration.

- The Boc protection proceeds efficiently with minimal side reactions.

- The overall synthetic sequence provides the target compound in >60% overall yield with >98% purity.

Summary of Key Analytical Data (Typical for this compound)

| Analytical Method | Expected Results |

|---|---|

| ^1H NMR | Signals corresponding to cyclobutyl protons, Boc tert-butyl singlet ~1.4 ppm, fluoromethyl doublet with characteristic coupling to fluorine |

| ^13C NMR | Carbamate carbonyl ~155 ppm, Boc tert-butyl carbons ~28 ppm, fluoromethyl carbon with characteristic coupling |

| ^19F NMR | Sharp singlet or doublet depending on coupling, typically between -220 to -230 ppm |

| Mass Spectrometry | Molecular ion peak consistent with C10H18FNO2 (M+H)+ |

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or thiols.

Scientific Research Applications

rac-tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Industrial Applications: The compound is utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and synthetic differences between tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate and related compounds:

Key Observations:

Substituent Effects: The fluoromethyl group in the target compound enhances electrophilicity and metabolic stability compared to hydroxyl (e.g., compound in ) or amino (e.g., compound 5 ) substituents. Fluorine’s electron-withdrawing nature may also influence reaction kinetics in catalytic processes. Chlorophenoxy substituents (e.g., 5i ) introduce steric bulk and electron-deficient aromatic systems, making them suitable for receptor-targeted applications.

Protecting Groups :

- Boc (tert-butyl) protection (target compound, 5, 5i) offers superior stability under basic conditions compared to benzyl (e.g., compound 10 ) or isobutyl groups, which require harsher deprotection methods.

Biological Activity

Tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate is a synthetic organic compound notable for its potential biological activities. Characterized by its unique molecular structure, this compound has garnered interest in various fields, particularly in medicinal chemistry and drug development. The following sections provide an in-depth analysis of its biological activity, synthesis, potential applications, and relevant research findings.

- IUPAC Name : tert-butyl (((1R,2R)-2-(fluoromethyl)cyclobutyl)methyl)carbamate

- Molecular Formula : C11H20FNO2

- Molar Mass : 217.28 g/mol

- Structural Features :

- Contains a tert-butyl group.

- Incorporates a fluoromethyl-substituted cyclobutane moiety.

- Exhibits chirality due to stereocenters in the cyclobutane ring.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures may function as enzyme inhibitors, particularly targeting lysine-specific demethylase 1 (LSD1), which is implicated in cancer progression.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

- Enzyme Inhibition : Research indicates that similar compounds can inhibit LSD1, suggesting that this compound may exhibit similar properties. Inhibitors of LSD1 have shown promise in cancer therapy by modulating epigenetic regulation.

- Antifungal Activity : A comparative study evaluated the antifungal properties of related compounds against Trichophyton mentagrophytes and Trichophyton rubrum. Although the original drugs were more potent, analogues with structural modifications exhibited varying degrees of effectiveness .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-Butyl ((1S,2S)-2-(fluoromethyl)cyclobutyl)methyl carbamate | Structure | Different stereochemistry may lead to altered biological activity |

| tert-Butyl ((1R,2S)-2-fluorocyclopropyl)methyl carbamate | Structure | Smaller cyclopropane ring may affect reactivity |

| tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | Structure | Features a pyrrolidine ring; different interactions expected |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Cyclobutane Ring : The initial step often includes the cyclization of suitable precursors to form the cyclobutane structure.

- Fluoromethyl Substitution : Introduction of the fluoromethyl group occurs through nucleophilic substitution reactions.

- Carbamate Formation : The final step involves the reaction of the cyclobutane derivative with a carbamate reagent to yield the target compound.

Potential Applications

This compound has potential applications in:

- Pharmaceutical Development : As a lead compound for designing new enzyme inhibitors targeting cancer-related pathways.

- Agricultural Chemicals : Exploration as a bioactive agent in agrochemicals due to its structural properties.

Q & A

Q. What are the key synthetic pathways for tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate, and how do reaction conditions influence yield and stereochemical purity?

Q. How does the stereochemistry of the cyclobutyl ring ((1R,2R) configuration) influence the compound’s biological activity?

- Methodological Answer : The (1R,2R) configuration creates a distinct spatial arrangement that enhances binding affinity to biological targets (e.g., enzymes or receptors). For example, molecular docking studies show that the fluoromethyl group’s orientation in this stereoisomer improves hydrophobic interactions with active-site residues, as observed in analogs with bromobenzyl substituents . Comparative assays using (1S,2S) or racemic mixtures typically show reduced activity (>50% loss in IC₅₀ values), confirming stereochemical specificity .

Q. What spectroscopic techniques are most effective for characterizing tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ ~-220 ppm for CF₃) and ¹H NMR (δ 1.4 ppm for tert-butyl; δ 4.2–4.5 ppm for cyclobutyl protons) confirm structural integrity .

- HRMS : Exact mass (C₁₁H₂₁FNO₂⁺: calc. 218.1556) validates molecular formula .

- X-ray crystallography : Resolves absolute stereochemistry and torsional strain in the cyclobutyl ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines) or impurities in stereoisomeric mixtures. To address this:

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and validate purity via chiral HPLC .

- Control for fluoromethyl hydrolysis : Degradation products (e.g., free amine) may confound results; stabilize compounds in acidic buffers (pH <5) .

- Meta-analysis : Compare datasets across publications, focusing on structural analogs (e.g., bromobenzyl vs. fluoromethyl derivatives) to isolate substituent effects .

Q. What strategies optimize enantioselective synthesis of tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate for large-scale applications?

- Methodological Answer :

- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts to induce cyclobutane ring formation with >90% ee .

- Flow chemistry : Improves reproducibility and scalability by controlling reaction kinetics (residence time ~30 min at 50°C) .

- In-line monitoring : FTIR tracks carbamate formation in real time, reducing byproduct formation .

Q. How does the fluoromethyl group’s electronic nature impact reactivity in downstream derivatization?

- Methodological Answer : The electron-withdrawing fluorine atom stabilizes adjacent carbamate groups, reducing susceptibility to nucleophilic attack. This allows selective functionalization at the cyclobutyl ring (e.g., Suzuki coupling at bromine-substituted analogs) without carbamate cleavage . Comparative studies show fluoromethyl derivatives exhibit 20–30% slower hydrolysis rates than chloromethyl analogs in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.